molecular formula C7H7BrN4O2 B1269959 8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 15371-15-0

8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No. B1269959
CAS RN: 15371-15-0
M. Wt: 259.06 g/mol
InChI Key: BFCGRDZSZWDOMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione and its derivatives involves various chemical reactions that lead to the introduction of bromo and methyl groups into the purine ring. For example, the unusual reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in dimethylformamide (DMF) results in 8-dimethylamino-substituted derivatives, highlighting the compound's reactivity and the influence of the bromine atom in nucleophilic substitution reactions (Khaliullin & Shabalina, 2020).

Molecular Structure Analysis

The crystal and molecular structure analysis of related purine derivatives sheds light on the intermolecular interactions and arrangement within the crystal lattice. Such studies provide insights into the stabilization mechanisms via hydrogen bonds and electrostatic interactions, contributing to the understanding of the molecule's physical properties and potential applications in material design (Shukla et al., 2020).

Scientific Research Applications

Chemical Synthesis and Reaction Studies

  • Unusual Reactions and Derivatives

    Research by Khaliullin and Shabalina (2020) explored the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine, leading to unexpected products. This highlights the potential for novel compound synthesis using 8-bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione as a precursor (Khaliullin & Shabalina, 2020).

  • Synthesis of Thiadiazepino Purines

    Hesek and Rybár (1994) synthesized new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, demonstrating the versatility of 8-bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione in creating complex purine derivatives (Hesek & Rybár, 1994).

  • Broncholytic Activity Studies

    Nemčeková, Rybár, Nosál'ová, and Alföldi (1995) studied the broncholytic activity of 7-substituted 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones, highlighting the potential pharmacological applications of derivatives of this compound (Nemčeková et al., 1995).

  • Protective Group in Synthesis

    Research by Khaliullin and Shabalina (2020) also demonstrated the use of thietanyl protecting group in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, indicating the importance of protective groups in the synthesis of specific purine derivatives (Khaliullin & Shabalina, 2020).

Analytical and Structural Analysis

  • Isolation and Characterization of Impurities

    Desai, Patel, and Gabhe (2011) used high-performance liquid chromatography to isolate and characterize impurities in samples of 8-chlorotheophylline, a structurally similar compound. This suggests the potential for analytical applications in quality control and research (Desai, Patel, & Gabhe, 2011).

  • Quantitative Investigation of Intermolecular Interactions

    Shukla, Bandopadhyay, Sathe, and Chopra (2020) conducted a detailed analysis of intermolecular interactions in a xanthine derivative, providing insights into the structural and interaction properties of similar purine derivatives (Shukla et al., 2020).

Future Directions

The future directions for the study and application of “8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione” and related compounds could include further exploration of their potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and various cancers .

properties

IUPAC Name

8-bromo-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCGRDZSZWDOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351521
Record name 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

CAS RN

15371-15-0
Record name 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring suspension of 8-bromo-3-methylxanthine (prepared as described above for CT12440) (12.25 g, 50.0 mmol) and potassium carbonate (8.62 g, 62.5 mmol) in dimethylformamide (150 ml) was added methyl iodide (7.81 g, 55.0 mmol). After stirring overnight at room temperature, the mixture was poured into ice cold water (400 ml) and stirred at 0-5° C. for 1 hour. The precipitate was filtered, rinsed with water (5x 25 ml) and dried under vacuum to provide 8-bromo-3,7-dimethylxanthine (12.10 g, 93% yield) as a beige solid.
Quantity
12.25 g
Type
reactant
Reaction Step One
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.81 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LC Lee, YH Peng, HH Chang, T Hsu… - Journal of Medicinal …, 2021 - ACS Publications
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) plays an important role in one-carbon metabolism. The MTHFD2 gene is upregulated in various cancers but very low or …
Number of citations: 8 pubs.acs.org

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